N-Furfurylformamide
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including N-Furfurylformamide, involves innovative methodologies that enable the formation of these compounds with high efficiency and selectivity. One approach is the manganese(III)-mediated oxidative coupling reaction between α-aryl enamides and 1,3-dicarbonyl compounds, leading to dihydrofurans and dicarbonyl enamides with moderate to good yields. These dihydrofurans can be further transformed into corresponding furans and pyrroles via the Paal-Knorr reaction (Pan Li et al., 2014). Another method involves the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing the yield through the choice of catalyst, base, and solvent (Karl‐Fredrik Lindahl et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure of N-Furfurylformamide derivatives are crucial for understanding their chemical behavior and reactivity. Advanced techniques like gas electron diffraction and X-ray crystallography provide detailed insights into bond distances, angles, and conformations. For example, studies on related compounds like N-methylformamide reveal specific bond lengths and angles, indicating systematic trends among the structures of formamides (M. Kitano & K. Kuchitsu, 1973).
Chemical Reactions and Properties
N-Furfurylformamide and its analogs participate in various chemical reactions, showcasing their versatility as intermediates. These reactions include oxidative coupling, cyclization, and condensation, leading to a wide range of furan-based compounds with potential applications. The reactions are often facilitated by catalysts such as palladium(II) and manganese(III), which promote efficiency and selectivity (Beili Lu et al., 2014).
Scientific Research Applications
Drug Discovery and Pharmacological Applications
Research in drug discovery highlights the role of chemistry and molecular biology in advancing medicinal science, with recombinant proteins and monoclonal antibodies significantly enriching therapeutic options. Molecular biology, especially genomics, plays a crucial role in identifying targets for future medicines, thereby expanding treatment possibilities (Drews, 2000).
Antibacterial Activity of Furan Derivatives
Furan derivatives, analogous to Nitrofurantoin®, have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing their effectiveness to that of Nitrofurantoin®. This research underlines the potential of furan-based compounds in developing new antibacterial agents (Hassan et al., 2020).
Distribution and Cellular Uptake in Cancer Research
The cellular distribution properties of DNA-binding compounds related to furamidine (DB75), a potent antiparasitic drug, have been studied in the context of cancer research. This work explores how the structural characteristics of these compounds, including the number of positive charges, affect their ability to enter cells and target nuclei, potentially guiding the design of new cancer therapeutics (Lansiaux et al., 2002).
Photochemical Properties and Laser-induced Transformations
The study of nitrofuran compounds under laser radiation reveals insights into their photochemical properties and transformations. This research contributes to understanding the biochemical mechanisms underlying the biological activity of nitrofuran derivatives, which could inform the development of photodynamic therapy applications (Borodulin et al., 2006).
Trypanocidal and Antifungal Activity
The phenyl-substituted analogue of furamidine, DB569, has shown significant trypanocidal and antifungal activities, suggesting its potential as a new candidate for treating Chagas' disease and leishmaniasis. This finding underscores the therapeutic applications of furan derivatives in combating parasitic infections (de Souza et al., 2006).
Safety And Hazards
N-Furfurylformamide is relatively stable at room temperature but can decompose at high temperatures . Its instability may cause fire or explosion . It is considered a hazardous substance, and contact with skin and eyes should be avoided . In case of contact, immediate medical help should be sought . It should be stored according to relevant safety regulations .
properties
IUPAC Name |
N-(furan-2-ylmethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-7-4-6-2-1-3-9-6/h1-3,5H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUCHVCRRKTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222996 | |
Record name | N-Furfurylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Furfurylformamide | |
CAS RN |
72693-10-8 | |
Record name | N-Furfurylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072693108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Furfurylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(furan-2-yl)methyl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-FURFURYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNW8B4DQ35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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